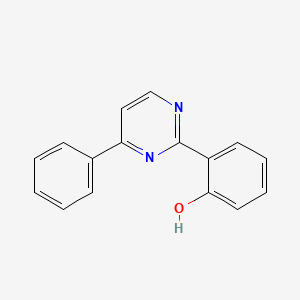

4-Phenyl-2-(2-hydroxyphenyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65644-26-0 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-(4-phenylpyrimidin-2-yl)phenol |

InChI |

InChI=1S/C16H12N2O/c19-15-9-5-4-8-13(15)16-17-11-10-14(18-16)12-6-2-1-3-7-12/h1-11,19H |

InChI Key |

OTLQQAZLDGYZFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 2 2 Hydroxyphenyl Pyrimidine and Analogous Systems

Direct Synthesis Approaches to the Pyrimidine (B1678525) Nucleus

Direct approaches aim to construct the pyrimidine ring from acyclic precursors in a single or stepwise fashion. These methods are fundamental for creating the core heterocyclic structure.

One-Pot Multicomponent Reactions (MCRs) for Pyrimidine Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a product that incorporates substantial portions of all the reactants. This approach is valued for its atom economy, reduced reaction times, and simplified work-up procedures. nih.govjmaterenvironsci.com

Privileged medicinal scaffolds, such as 4-phenyl-2-[3-(alkynyl/alkenyl/aryl)phenyl]-substituted pyrimidines, have been synthesized via a single-step, three-component reaction. researchgate.net This involves the reaction of an enaminone (like 3-(dimethylamino)-1-phenylprop-2-en-1-one), a benzimidamide hydrochloride derivative, and various coupling partners. researchgate.net Similarly, three-component condensation reactions are widely used. For instance, the condensation of an aldehyde, a compound with an active methylene (B1212753) group, and a urea (B33335) or thiourea (B124793) derivative can yield dihydropyrimidin-2(1H)-one or -thione derivatives in a process known as the Biginelli reaction, which has been studied extensively. mdpi.com Another example involves the three-component condensation of salicylaldehyde, tetrazol-5-amine, and a cycloalkanone to produce 2-hydroxyphenyl-substituted cycloalkatetrazolopyrimidines. researchgate.net

Cyclocondensation Reactions Utilizing Chalcone (B49325) Precursors

One of the most common and versatile methods for synthesizing 4,6-diarylpyrimidines involves the cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) with a source of the N-C-N fragment. bu.edu.eg Chalcones are α,β-unsaturated ketones that serve as the three-carbon (C-C-C) building block for the pyrimidine ring. nih.govijper.org

The general procedure involves reacting a suitably substituted chalcone with reagents like urea, thiourea, or guanidine (B92328) hydrochloride under basic conditions. ijper.orgacs.orgbelnauka.by For example, chalcones synthesized via Claisen-Schmidt condensation of an acetophenone (B1666503) with a substituted benzaldehyde (B42025) can be refluxed with guanidine hydrochloride in the presence of a base to yield 2-aminopyrimidine (B69317) derivatives. bu.edu.egnih.gov The use of microwave irradiation has been shown to be an environment-friendly alternative to conventional heating, often resulting in shorter reaction times and excellent yields. ijper.org

The reaction mechanism proceeds through a Michael addition of the binucleophile (e.g., guanidine) to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable pyrimidine ring. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Chalcone | Urea | Ethanolic KOH, Reflux | Pyrimidin-2-one |

| Chalcone | Thiourea | Ethanolic KOH, Reflux | Pyrimidine-2-thione |

| Chalcone | Guanidine | Basic conditions | 2-Aminopyrimidine |

Reactions Involving N,N-Binucleophilic Reagents

N,N-Binucleophilic reagents, which contain a reactive N-C-N fragment, are essential for building the pyrimidine ring from a three-carbon precursor. mdpi.comresearchgate.net Guanidine, thiourea, and urea are the most frequently used reagents in this class. bu.edu.egnih.gov Their high reactivity makes them ideal for the formation of nitrogen-containing heterocyclic systems. mdpi.comresearchgate.net

The synthesis of pyrimidines from a C-C-C and N-C-N fragment is the most widely used method for constructing the pyrimidine ring from non-heterocyclic precursors. bu.edu.eg This involves the condensation of the N,N-binucleophile with a 1,3-bifunctional three-carbon fragment, such as a chalcone or another α,β-unsaturated ketone. bu.edu.egnih.gov For example, the interaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine carbonate leads to the formation of pyrimidine derivatives. nih.gov Similarly, reaction with thiourea in a basic medium can yield thioxotetrahydropyrimidine-4(1H)-ones. nih.gov The choice of solvent and base is crucial for optimizing reaction conditions and product yields.

Derivatization Strategies for Substituted 2-(2-Hydroxyphenyl)pyrimidines

These strategies involve modifying a pre-synthesized pyrimidine core to introduce new functional groups or build fused heterocyclic systems.

Synthesis of Pyrimidine-2(1H)-thione and Pyrimidin-2-one Analogues

Pyrimidine-2(1H)-thione and pyrimidin-2-one derivatives are readily synthesized using cyclocondensation reactions starting from chalcones. The choice of the N,N-binucleophilic reagent determines the outcome.

Pyrimidin-2-ones : The reaction of a chalcone with urea in the presence of a base, such as ethanolic potassium hydroxide (B78521), yields the corresponding 3,4-dihydro-4,6-diarylpyrimidin-2(1H)-one. rdd.edu.iq

Pyrimidine-2-thiones : Similarly, reacting a chalcone with thiourea under basic conditions produces 3,4-dihydro-4,6-diarylpyrimidine-2(1H)-thione. rdd.edu.iqjuniperpublishers.com

These reactions provide a direct and efficient route to these important classes of pyrimidine derivatives. semanticscholar.org The general scheme involves refluxing the chalcone and urea/thiourea in an alcoholic solution with an aqueous base. rdd.edu.iq

Formation of Pyrano[2,3-d]pyrimidine Derivatives

Pyrano[2,3-d]pyrimidines are fused heterocyclic systems that can be synthesized from pyrimidine precursors or, more commonly, through one-pot multicomponent reactions. jmaterenvironsci.com A versatile and efficient method for their synthesis is the one-pot, three-component condensation of an aldehyde, malononitrile, and a barbituric acid or thiobarbituric acid derivative. nih.govtandfonline.comnih.govresearchgate.net

These reactions are often catalyzed by various agents, including dibutylamine, p-toluenesulfonic acid, or nanoparticles, and can be performed under green conditions, such as in an aqueous medium. jmaterenvironsci.comresearchgate.netmdpi.com For instance, a novel series of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives was synthesized by the reaction of 4-hydroxy coumarin, substituted aldehydes, barbituric acid, and pyrrolidine (B122466) in ethanol (B145695) at ambient temperature. tandfonline.comtandfonline.com The reaction proceeds through a domino Knoevenagel-Michael condensation pathway. researchgate.net

| Reactants | Catalyst/Conditions | Product |

| Aromatic Aldehyde, Malononitrile, Barbituric Acid | Dibutylamine, aq. Ethanol | 7-amino-5-aryl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile |

| Salicylaldehyde, Malononitrile, Piperidine | p-Toluene sulphonic acid, 80°C | 2-(4-(piperidine-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol |

| 4-Hydroxy Coumarin, Benzaldehyde, Barbituric Acid, Pyrrolidine | Ethanol, Room Temp. | (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione |

Preparation of Fused Pyrimidine Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrimido[1,2-a]pyrimidines)

The synthesis of fused pyrimidine heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-a]pyrimidines, constitutes a significant area of research in medicinal and materials chemistry. These bicyclic systems are often synthesized through cyclocondensation reactions, multicomponent reactions, and increasingly, with the aid of microwave irradiation to improve efficiency and yields.

Pyrazolo[1,5-a]pyrimidines are commonly prepared through the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. acs.orgresearchgate.net This versatile approach allows for the introduction of a wide variety of substituents onto the pyrimidine ring. One-pot methodologies have also been developed, for instance, the reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides can afford 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. acs.org Microwave-assisted synthesis has emerged as a powerful tool, enabling the regioselective and efficient production of functionalized pyrazolo[1,5-a]pyrimidines in shorter reaction times and often without the need for a solvent. acs.org

Another notable method involves a [3+3] annulation of saturated ketones with aminopyrazoles, catalyzed by copper(II), which proceeds through the in situ formation of an α,β-unsaturated ketone. researchgate.net Multicomponent reactions, resembling the Mannich reaction, have also been employed to construct highly substituted dihydropyrazolo[1,5-a]pyrimidine derivatives. medwinpublishers.com

Pyrimido[1,2-a]pyrimidines can be synthesized through various strategies, including the reaction of 2-aminopyrimidines with appropriate precursors. For example, novel pyrimido[1,2-a]pyrimidine derivatives have been prepared from the reaction of 2-amino-1,4-dihydropyrimidines and 3-formylchromone, a process that can be catalyzed by magnetic nanoparticles to enhance efficiency. nih.gov A proposed mechanism for this transformation involves an initial reaction between the amino group and the formyl group, followed by a cyclocondensation and dehydration to furnish the fused heterocyclic system. nih.gov Another approach involves a one-pot, three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester to form an intermediate which is then cyclized in the presence of acid to yield the pyrido[1,2-a]pyrimidine (B8458354) derivatives. nih.gov

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| 3-Substituted-5-amino-1H-pyrazoles, cyclic β-dicarbonyl compounds | Cyclization reaction | Cyclopentapyrazolo[1,5-a]pyrimidines | Not specified | acs.org |

| Amino pyrazoles, enaminones/chalcone, sodium halides | K2S2O8, one-pot cyclization | 3-Halo-pyrazolo[1,5-a]pyrimidine derivatives | High | acs.org |

| Saturated ketones, 3-aminopyrazoles | Cu(II) catalyst, [3+3] annulation | Substituted pyrazolo[1,5-a]pyrimidines | Not specified | researchgate.net |

| 2-Amino-1,4-dihydropyrimidines, 3-formylchromone | Fe3O4@PAP MNPs, ethanol, heat | Pyrimido[1,2-a]pyrimidine derivatives | High | nih.gov |

| Aroylacetonitrile, 2-amino-N-hetero compound, orthoester | 1. 80°C; 2. Conc. HCl | Pyrido[1,2-a]pyrimidine derivatives | 60-89 | nih.gov |

Synthetic Routes to 2-Amino-4,6-diarylpyrimidine Derivatives

The synthesis of 2-amino-4,6-diarylpyrimidine derivatives is predominantly achieved through the condensation reaction of a chalcone (1,3-diaryl-2-propen-1-one) with a guanidine salt. acs.orgsuntextreviews.org This method is a classic example of a Type 1 pyrimidine synthesis. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. acs.org

A general procedure involves reacting an appropriately substituted chalcone with guanidinium (B1211019) carbonate or guanidine hydrochloride in a 1:1 or 1:1.5 molar ratio. acs.orgmedwinpublishers.com The reaction mixture is heated for several hours, after which the product is isolated by pouring the mixture into cold water, followed by filtration and recrystallization from a solvent like ethanol. acs.org Yields for this method are generally reported as good to high. acs.orgmedwinpublishers.com

Microwave-assisted organic synthesis has also been successfully applied to the preparation of 2-amino-4,6-diarylpyrimidines, offering significant advantages in terms of reduced reaction times and often improved yields. medwinpublishers.comsuntextreviews.org In one microwave-assisted approach, a mixture of a substituted chalcone, guanidine hydrochloride, and sodium hydroxide in aqueous ethanol is refluxed in a microwave oven for a short duration (e.g., 10 minutes). medwinpublishers.com A solvent-free microwave irradiation method has also been reported, where the reactants are mixed with a small amount of water and irradiated for a few minutes. medwinpublishers.com Both microwave methods have been shown to produce the desired products in high yields. medwinpublishers.com

A two-step process is often employed where the chalcone intermediate is first synthesized via an aldol (B89426) condensation between a substituted benzaldehyde and a substituted acetophenone. suntextreviews.orgnih.gov The resulting chalcone is then reacted with guanidine hydrochloride under microwave irradiation to afford the final 2-amino-4,6-diarylpyrimidine derivative. suntextreviews.org

Approaches to 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines

A synthetic protocol for the preparation of 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines has been developed, starting from commercially available 2,4-dichloro-6-methylpyrimidine (B20014). acs.org This multi-step synthesis involves an initial double Suzuki-Miyaura cross-coupling reaction, followed by a Knoevenagel condensation.

The first step is the Suzuki-Miyaura cross-coupling of 2,4-dichloro-6-methylpyrimidine with two equivalents of 2-hydroxyphenylboronic acid. This reaction substitutes both chlorine atoms with 2-hydroxyphenyl groups, yielding 2,4-bis(2′-hydroxyphenyl)-6-methylpyrimidine. acs.org

The subsequent step involves a Knoevenagel condensation of the newly formed 6-methylpyrimidine derivative with an appropriate aromatic aldehyde in an acidic medium. acs.org This condensation occurs at the methyl group to form a vinyl linkage, resulting in the desired 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidine. The formation of the E-configured double bond is confirmed by the presence of a large coupling constant (approximately 16 Hz) for the vinylic protons in the 1H NMR spectrum. acs.org This synthetic strategy allows for the introduction of various aryl groups at the vinyl position by simply changing the aromatic aldehyde used in the Knoevenagel condensation.

Advanced Spectroscopic and Structural Elucidation of 4 Phenyl 2 2 Hydroxyphenyl Pyrimidine

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

An IR and Raman analysis would identify the characteristic vibrational modes of the functional groups present. Key vibrational bands would include the O-H stretch of the hydroxyl group (which would be broadened and shifted if involved in hydrogen bonding), C=N and C=C stretching vibrations of the pyrimidine (B1678525) and aromatic rings, and various C-H bending modes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation

HRMS would be used to determine the exact molecular weight of the compound with high precision. This measurement would confirm the elemental composition (C₁₆H₁₂N₂O) and provide strong evidence for the compound's identity.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis

The UV-Vis spectrum would reveal the electronic transitions within the molecule, typically showing absorption maxima (λ_max) corresponding to π→π* and n→π* transitions of the conjugated aromatic system. The position and intensity of these bands would provide insight into the extent of conjugation between the pyrimidine and the attached phenyl rings.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

If a suitable single crystal could be grown, X-ray crystallography would provide the definitive three-dimensional structure. This technique would determine precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the ring systems and confirm the presence and geometry of any intramolecular hydrogen bonds between the hydroxyl group and a pyrimidine nitrogen. Furthermore, it would elucidate the intermolecular interactions, such as π-π stacking or hydrogen bonding, that dictate the crystal packing.

Without access to primary research data from these analyses performed specifically on 4-Phenyl-2-(2-hydroxyphenyl)pyrimidine, any attempt to populate the requested article structure would be unfounded.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in analytical chemistry used to determine the elemental composition of a compound. For a newly synthesized molecule like this compound, this analysis serves as a fundamental proof of its empirical formula and a crucial checkpoint for sample purity. The most common method, combustion analysis, quantitatively determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N). researchgate.net

The molecular formula for this compound is established as C₁₆H₁₂N₂O. Based on this formula, the theoretical mass percentages of its constituent elements can be precisely calculated. These calculated values provide a benchmark against which experimental results are compared.

In a typical validation process, the experimentally determined "found" values for C, H, and N must closely align with the "calculated" theoretical values. A generally accepted tolerance for a successful validation is a deviation of no more than ±0.4% between the found and calculated percentages. nih.govstackexchange.com This level of agreement provides strong evidence that the synthesized compound has the correct atomic composition and is substantially free from impurities.

The table below outlines the theoretical elemental composition of this compound. The "Found (%)" column represents the values that would be obtained from experimental combustion analysis to confirm the compound's identity and purity.

Table 1. Elemental Composition of this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 77.39% | Experimentally Determined |

| Hydrogen (H) | 4.87% | Experimentally Determined |

A close correlation between the experimental data and these calculated percentages would validate the empirical formula of C₁₆H₁₂N₂O, thereby confirming the successful synthesis of this compound.

Photophysical Properties and Intramolecular Processes in 2 2 Hydroxyphenyl Pyrimidine Systems

Luminescence Behavior: Fluorescence and Phosphorescence Emission Profiles

The luminescence profile of 2-(2-hydroxyphenyl)pyrimidine systems is fundamentally dictated by the presence of the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrimidine (B1678525) ring. Generally, compounds like 4-Phenyl-2-(2-hydroxyphenyl)pyrimidine exhibit negligible to null photoluminescence, both in solution and in the solid state. nih.govacs.orgnih.gov This pronounced fluorescence quenching is a direct consequence of an efficient excited-state deactivation pathway. nih.gov

The critical role of the hydroxyl group is demonstrated by the fact that analogous derivatives lacking this group are luminescent, typically emitting in the violet or blue regions of the spectrum. nih.govnih.gov The absence of emission in the hydroxyphenyl-substituted compounds is not absolute, however. Under specific conditions, particularly in the solid state, certain 2-(2-hydroxyphenyl)pyrimidine derivatives can exhibit dual emission, a phenomenon involving both fluorescence and phosphorescence. rsc.org

In such cases, the two types of emission originate from different molecular forms:

Phosphorescence: This emission, typically observed in the 500-700 nm range, is attributed to the triplet excited state of the original enol form (T₁ → S₀). It is not directly related to the proton transfer process. rsc.org

Fluorescence: This emission appears at shorter wavelengths (400-500 nm) and is a result of the keto tautomer formed after ESIPT. It represents a radiative decay from an excited state of the newly formed species. rsc.orgnih.gov

The intensity ratio between fluorescence and phosphorescence can be temperature-dependent, leading to observable changes in the emission color. rsc.org However, in solution, non-radiative deactivation pathways dominate, effectively quenching any significant luminescence. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

The central mechanism governing the photophysical behavior of this compound is Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgacs.org This is an ultrafast, reversible photochemical reaction that occurs upon electronic excitation. The process involves the transfer of the proton from the phenolic -OH group (the proton donor) to one of the nitrogen atoms on the pyrimidine ring (the proton acceptor). nih.gov

This transfer is facilitated by a pre-existing intramolecular hydrogen bond that holds the donor and acceptor moieties in close proximity. The ESIPT process follows a four-level photocycle:

Excitation: The ground-state enol form (E) absorbs a photon, transitioning to its excited state (E*).

Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the pyrimidine nitrogen increase, triggering a rapid proton transfer to form the excited keto-tautomer (K*).

De-excitation: The excited keto-tautomer (K*) returns to its ground state (K) through radiative (fluorescence) or, more commonly, non-radiative pathways.

Reverse Transfer: The ground-state keto form (K) is unstable and rapidly undergoes a reverse proton transfer to regenerate the stable ground-state enol form (E).

Theoretical studies, including time-dependent density functional theory (TD-DFT), confirm that while the enol form is more stable in the ground state (S₀), the keto tautomer becomes energetically more favorable in the first excited state (S₁). nih.govacs.org Upon excitation, the O-H···N hydrogen bond weakens, and the bond distance increases, facilitating the proton transfer and stabilization of the keto form. nih.govacs.org

Solvent and pH-Dependent Optical Responses: Solvatochromism and Acidochromism

The optical properties of 2-(2-hydroxyphenyl)pyrimidine systems are highly sensitive to the chemical environment, particularly pH. nih.gov These compounds exhibit pronounced acidochromism , which is a reversible change in color or fluorescence in response to changes in acidity. nih.govnih.gov

In a neutral state, the ESIPT process is active, leading to the aforementioned fluorescence quenching. However, the addition of a strong acid, such as trifluoroacetic acid, leads to the protonation of the nitrogen atoms in the pyrimidine ring. nih.govnih.gov This blocks the primary proton acceptor site, thereby inhibiting the ESIPT pathway. nih.govnih.govacs.org By preventing the formation of the non-radiative keto-tautomer, the molecule is forced to de-excite through a radiative pathway from its initial enol form. This results in a dramatic "turn-on" of fluorescence, often detectable by the naked eye. nih.govnih.govresearchgate.net This reversible, acid-induced switching of luminescence makes these compounds promising candidates for solid-state acid-base vapor sensors and anti-counterfeiting agents. nih.govnih.gov

Solvatochromism , a change in optical properties with solvent polarity, is also a relevant phenomenon. While the parent compound is largely non-emissive, the study of related donor-acceptor pyrimidine systems shows a strong positive solvatochromism, where the emission wavelength experiences a red-shift in more polar solvents. acs.orgfrontiersin.org This behavior is indicative of an excited state that is more polar than the ground state, which is a hallmark of intramolecular charge transfer (ICT). frontiersin.orgrsc.org

Radiative and Non-Radiative Deactivation Pathways

For this compound, non-radiative deactivation is the dominant pathway for dissipating energy from the excited state, explaining its typically non-emissive nature. nih.govacs.org After ESIPT creates the excited keto-tautomer, this species rapidly returns to the ground state without emitting a photon.

The primary mechanism for this non-radiative decay, particularly in solution, is believed to be an efficient internal conversion through a conical intersection (CI) between the S₁ and S₀ potential energy surfaces. rsc.orgacs.org This CI is made accessible by molecular motions, such as the twisting of the bond connecting the hydroxyphenyl and pyrimidine rings. acs.org The flexibility of the molecule in solution allows it to adopt the specific non-planar geometry required to reach this intersection, leading to rapid, radiationless decay. rsc.org

In contrast, in the solid state or other rigid environments, these intramolecular rotations and twisting motions can be restricted. acs.org This restriction hinders access to the conical intersection, making the non-radiative pathway less efficient. As a result, radiative processes like fluorescence and phosphorescence can become competitive, allowing luminescence to be observed. rsc.org The interplay between these deactivation channels is summarized in the table below.

| Condition | Dominant Deactivation Pathway | Observed Luminescence | Underlying Mechanism |

|---|---|---|---|

| Solution (Flexible) | Non-Radiative | Very weak or none | Access to S₁/S₀ conical intersection via intramolecular rotation/twisting. rsc.orgacs.org |

| Solid State (Rigid) | Radiative & Non-Radiative | Potential for dual fluorescence and phosphorescence. rsc.org | Restricted intramolecular rotation hinders access to the conical intersection, making radiative decay more favorable. acs.org |

| Acidic Solution | Radiative (Fluorescence) | Strong "turn-on" fluorescence. nih.govnih.gov | ESIPT is inhibited by protonation; decay occurs from the enol excited state. nih.govnih.gov |

Investigation of Intramolecular Charge Transfer (ICT) States

The photophysical processes in this compound are closely linked to Intramolecular Charge Transfer (ICT) states. The lowest energy electronic transition (S₀ → S₁) in this system is characterized as having significant charge-transfer character. nih.gov This is supported by computational studies which show that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-donating hydroxyphenyl and phenyl moieties, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-accepting pyrimidine ring. nih.gov

Upon photoexcitation, there is a net transfer of electron density from the hydroxyphenyl portion to the pyrimidine ring, creating a polar excited state. The ESIPT process itself is associated with a substantial charge redistribution, as the formation of the zwitterionic keto-tautomer further enhances this charge separation. nih.govacs.org

Evidence for the ICT nature of the excited state includes:

Large Stokes Shifts: In cases where emission is observed (e.g., in boron complexes of related compounds), the Stokes shifts are significant, indicating a substantial geometric and electronic rearrangement in the excited state, which is characteristic of ICT. acs.org

Solvatochromism: As previously mentioned, related emissive compounds show positive solvatochromism, where polar solvents stabilize the polar ICT excited state, leading to a red-shift in the emission spectrum. acs.orgfrontiersin.org

Theoretical Calculations: The calculated separation of HOMO and LUMO provides direct evidence of the donor-acceptor nature of the molecular framework. nih.gov

The ICT character is crucial as it influences the stability of the excited state and its sensitivity to the surrounding environment, playing a key role in the solvatochromic and acidochromic behaviors of the molecule.

Theoretical and Computational Chemistry of 4 Phenyl 2 2 Hydroxyphenyl Pyrimidine

Density Functional Theory (DFT) Applications for Ground State Electronic Structure

Density Functional Theory (DFT) has been extensively used to investigate the ground state properties of 2-(2′-hydroxyphenyl)pyrimidines. nih.govnih.gov These calculations provide a fundamental understanding of the molecule's geometry, charge distribution, and orbital energies.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule. For derivatives of 2-(2′-hydroxyphenyl)pyrimidine, these studies have revealed important conformational features.

In a closely related compound, the hydroxyphenyl ring is nearly coplanar with the pyrimidine (B1678525) ring, showing a twist of about 3°. nih.govacs.org However, the phenyl rings at other positions can exhibit significant deviations from planarity. For instance, dihedral angles between the phenyl rings at positions 4 and 6 and the central pyrimidine ring have been calculated to be around 27° and -20° in the ground state. nih.govacs.org These optimized geometries are crucial for understanding the intramolecular interactions, particularly the hydrogen bond between the hydroxyl group and a pyrimidine nitrogen atom. The O–H···N hydrogen-bond distance in the ground state (S₀) has been calculated to be approximately 1.681 Å, with an O–H–N bond angle of 148°. nih.govacs.org

| Parameter | Ground State (S₀) Value |

| Dihedral Angle (Hydroxyphenyl vs. Pyrimidine) | ~3° |

| Dihedral Angle (Phenyl at C4 vs. Pyrimidine) | ~27° |

| Dihedral Angle (Phenyl at C6 vs. Pyrimidine) | ~-20° |

| O–H···N Hydrogen Bond Distance | 1.681 Å |

| O–H–N Bond Angle | 148° |

| This data is for a closely related 2-(2′-hydroxyphenyl)pyrimidine derivative. nih.govacs.org |

Molecular Electrostatic Potential (MESP) and Charge Distribution

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP surface illustrates the electrostatic potential experienced by a positive point charge, with different colors representing regions of varying electron density.

In MESP analysis, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are shown in blue. researchgate.net For molecules like 4-Phenyl-2-(2-hydroxyphenyl)pyrimidine, the MESP would show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these are the most likely sites for protonation or interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would be an electron-deficient (blue) region. Natural Bond Orbital (NBO) analysis further quantifies the charge distribution, confirming the localization of negative charges on the heteroatoms.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic transitions and reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic excitations. youtube.comyoutube.com

For 2-(2′-hydroxyphenyl)pyrimidine derivatives, the HOMO is typically localized on the phenyl rings, while the LUMO is concentrated on the pyrimidine ring. nih.gov This distribution indicates that an electronic transition from the HOMO to the LUMO involves a significant degree of intramolecular charge transfer (ICT) from the phenyl moieties to the pyrimidine core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity and easier electronic excitation. researchgate.net For related pyrimidine derivatives, HOMO-LUMO energy gaps are typically in a range that corresponds to absorption in the UV region. mdpi.com

| Molecular Orbital | Typical Localization |

| HOMO | Phenyl Rings |

| LUMO | Pyrimidine Ring |

| This data is for a closely related 2-(2′-hydroxyphenyl)pyrimidine derivative. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the properties of molecules in their electronic excited states. mdpi.comresearchgate.net It is particularly useful for predicting absorption spectra and understanding photophysical processes like fluorescence and ESIPT. acs.org

TD-DFT calculations on 2-(2′-hydroxyphenyl)pyrimidines have been instrumental in explaining their photophysical behavior. nih.gov These studies predict that upon photoexcitation to the first singlet excited state (S₁), the geometry of the molecule changes. For instance, the dihedral angles between the phenyl rings and the pyrimidine ring tend to decrease, leading to a more planar structure. nih.govacs.org Crucially, the intramolecular hydrogen bond weakens in the excited state; the O–H···N distance increases (e.g., to 1.875 Å) and the bond angle decreases (e.g., to 134°). nih.govacs.org This weakening of the hydrogen bond in the enol form facilitates the subsequent proton transfer. nih.govacs.org The lowest energy electronic transition (S₀ → S₁) is typically predicted to have strong HOMO → LUMO character, confirming the charge-transfer nature of the excitation. nih.gov

Tautomeric Equilibria and Proton Transfer Pathways

The presence of the 2-hydroxyphenyl substituent on the pyrimidine ring allows for the possibility of tautomerism, specifically an enol-keto equilibrium, driven by an intramolecular proton transfer. uclm.es The molecule typically exists in the enol form in the ground state.

Upon photoexcitation, an Excited-State Intramolecular Proton Transfer (ESIPT) occurs, where the proton from the hydroxyl group is transferred to one of the nitrogen atoms of the pyrimidine ring. nih.govnih.gov This process leads to the formation of an excited keto tautomer. Computational studies, particularly relaxed potential energy scans using TD-DFT, have been used to map this proton transfer pathway. nih.govacs.org These calculations show that while the enol form is more stable in the ground state (S₀), the keto form becomes energetically more favorable in the first excited state (S₁). nih.govacs.org The energy barrier for the enol-to-keto transfer in the excited state is typically very low (e.g., 0.02 eV or 0.5 kcal/mol for a related compound), while the reverse barrier is significantly higher (e.g., 0.57 eV or 13.3 kcal/mol). nih.gov This energetic landscape strongly favors the ESIPT process, which is often followed by non-radiative decay, explaining why many such compounds are non-fluorescent. nih.govuclm.es

| State | More Stable Tautomer | S₁ Energy Barrier (Enol → Keto) | S₁ Energy Barrier (Keto → Enol) |

| Ground State (S₀) | Enol | - | - |

| Excited State (S₁) | Keto | 0.02 eV (0.5 kcal/mol) | 0.57 eV (13.3 kcal/mol) |

| This data is for a closely related 2-(2′-hydroxyphenyl)pyrimidine derivative. nih.gov |

In Silico Modeling: Molecular Docking Methodologies

In silico modeling, particularly through molecular docking, has emerged as a powerful tool in computational chemistry and drug discovery. This methodology predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By simulating the interaction between a ligand and a target protein's binding site, molecular docking can provide valuable insights into binding affinity, mode of interaction, and the structural basis of molecular recognition.

Methodological Approach in Docking Studies of Pyrimidine Derivatives

The general workflow for molecular docking studies of pyrimidine derivatives typically involves several key steps. Initially, the three-dimensional structures of the pyrimidine ligands are generated and optimized using computational chemistry software. Concurrently, the crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).

Prior to the docking simulation, the protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site, or "active site," of the protein is then defined. The pyrimidine ligands are subsequently "docked" into this defined binding site using specialized software that employs various search algorithms to explore possible binding conformations and orientations. The most favorable binding poses are then scored based on a function that estimates the binding free energy.

Docking Studies of Pyrimidine Derivatives with Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme involved in cell cycle regulation, making it a significant target in cancer research. A study on a series of pyrimidine derivatives investigated their potential to inhibit CDK2. nih.gov The molecular docking was performed to understand the binding interactions between these compounds and the active site of human CDK2 (PDB ID: 1HCK). nih.gov

The results of this study indicated that pyrimidine derivatives can effectively bind to the ATP-binding pocket of CDK2. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, certain derivatives with electron-withdrawing substituents on the phenyl ring demonstrated higher binding affinities. nih.gov

Below is a table summarizing the docking results for selected pyrimidine derivatives from the study:

| Compound ID | Substituent on Phenyl Ring | Binding Energy (kcal/mol) | Interacting Residues |

| 4a | Cyano | -7.7 | Not specified |

| 4b | Hydroxy | -7.4 | Not specified |

| 4c | Chloro | -7.9 | Not specified |

| 4h | Not specified | -7.5 | Not specified |

Data sourced from a study on pyrimidine derivatives and human cyclin-dependent kinase 2. nih.gov

Docking Studies of Pyrimidine Derivatives as Antibacterial Agents

In another study, the potential of pyrimidine derivatives as antibacterial agents was explored through molecular docking against the enzyme Dihydrofolate Reductase (DHFR) from Escherichia coli. DHFR is a crucial enzyme in the folate synthesis pathway, which is essential for bacterial survival.

The study docked three different pyrimidine derivatives into the active site of the DHFR enzyme. The results revealed that these compounds could fit into the binding pocket and interact with key amino acid residues, suggesting a potential mechanism of action through the inhibition of folate synthesis. The binding energies and inhibition constants (Ki) were calculated to quantify the binding affinity.

The following table presents the findings from the docking of pyrimidine derivatives with E. coli DHFR:

| Compound | Binding Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) (µM) |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | -6.39 | 20.78 |

| 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | -6.08 | 34.88 |

| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | -6.60 | 14.53 |

This data illustrates the potential of pyrimidine derivatives as antibacterial agents based on in silico analysis.

These examples from the broader class of pyrimidine derivatives highlight the utility of molecular docking in predicting and analyzing the interactions of these compounds with various biological targets. While direct computational studies on this compound are yet to be reported, these findings provide a solid foundation for future in silico investigations of this specific compound.

Coordination Chemistry of 2 2 Hydroxyphenyl Pyrimidine As a Ligand

Ligand Design Principles and Chelating Abilities of Hydroxyphenyl Pyrimidines (e.g., O^N^O tridentate)

Derivatives of 2-(2'-hydroxyphenyl)pyrimidine are notable for their capacity to act as effective chelating ligands. The presence of a hydroxyl group in the ortho position of the phenyl ring, adjacent to the pyrimidine's nitrogen atom, facilitates the formation of stable metal complexes. A key design principle in this class of ligands is the introduction of a second 2'-hydroxyphenyl group at the 4-position of the pyrimidine (B1678525) ring. This modification enables the ligand to function as a rigid O^N^O tridentate chelating agent acs.org.

In such a configuration, the two hydroxyl groups and one of the pyrimidine's nitrogen atoms can coordinate to a central metal atom. This tridentate chelation imparts significant rigidity to the resulting complex. The intramolecular hydrogen bonds between the hydroxyl protons and the pyrimidine nitrogens are a characteristic feature of these ligands acs.org.

Synthesis and Characterization of Metal Complexes

The O^N^O tridentate nature of 2,4-bis(2'-hydroxyphenyl)pyrimidine derivatives makes them particularly suitable for chelation with boron. The synthesis of these organoboron compounds typically involves the reaction of the hydroxyphenyl pyrimidine ligand with a boron source, such as boron trifluoride etherate (BF₃·Et₂O), in the presence of a base acs.orgnih.gov.

These reactions lead to the formation of four-coordinate organoboron compounds where the boron atom is chelated by the two oxygen atoms of the hydroxyl groups and one nitrogen atom of the pyrimidine ring. The fourth coordination site is typically occupied by a fluoride (B91410) ion from the boron precursor acs.org. The resulting boron complexes are often highly stable donor-acceptor chelates with intense emission in both solution and solid states nih.gov.

The synthesis of the parent ligands, such as 6-aryl-2,4-bis(2'-hydroxyphenyl)pyrimidines, is often achieved through Suzuki-Miyaura cross-coupling reactions researchgate.net.

While much of the recent focus has been on boron complexes, hydroxyphenyl pyrimidine derivatives also form complexes with transition metals. The nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group can coordinate with various transition metal ions. For instance, the pyrimidin-4-olate ligand has been shown to form coordination frameworks with Zn(II) and Ni(II) ions nih.gov. In these structures, the ligand can exhibit different coordination modes, including N,N'- and N,O-exo-bidentate chelation nih.gov.

The synthesis of such transition metal complexes can be achieved through various methods, including the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reactants mdpi.com.

Modulating Photophysical Properties Through Metal Complexation

A significant area of research into hydroxyphenyl pyrimidine ligands is the modulation of their photophysical properties upon metal complexation. The uncoordinated ligands, particularly those with intramolecular hydrogen bonds, often exhibit minimal or no fluorescence. This is attributed to an excited-state intramolecular proton transfer (ESIPT) process, where a proton is transferred from the hydroxyl group to a nitrogen atom of the pyrimidine ring in the excited state. This process provides a non-radiative decay pathway, thus quenching fluorescence acs.orgresearchgate.net.

Metal complexation, especially with boron, effectively inhibits this ESIPT process. The chelation of the metal ion to the hydroxyl and pyrimidine moieties prevents the proton transfer, leading to a restoration of fluorescence acs.orgresearchgate.net. This "switching on" of luminescence is a key feature of these systems.

The photophysical properties of the resulting metal complexes can be further tuned by modifying the substituents on the pyrimidine or phenyl rings. For example, the introduction of electron-donating groups can lead to a red-shift in the emission wavelength acs.org. The rigidification of the ligand framework upon chelation also contributes to enhanced fluorescence quantum yields acs.org.

Below is a table summarizing the photophysical data for some 2,4-bis(2'-hydroxyphenyl)pyrimidine-boron complexes, demonstrating the effect of metal complexation.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Ligand 1 | 345 | - | < 0.01 |

| Boron Complex of Ligand 1 | 380 | 480 | 0.55 |

| Ligand 2 | 350 | - | < 0.01 |

| Boron Complex of Ligand 2 | 395 | 510 | 0.62 |

Note: This is representative data based on findings for analogous compounds and is intended for illustrative purposes.

Structural Features of Metal-Ligand Interactions in Coordination Complexes

X-ray crystallography studies on boron complexes of 2,4-bis(2'-hydroxyphenyl)pyrimidine derivatives have provided valuable insights into the structural features of these coordination compounds. In a typical four-coordinate boron complex, the boron center adopts a tetrahedral geometry acs.org.

The ligand chelates the boron atom in a tridentate fashion through the two oxygen atoms and one nitrogen atom. Key structural parameters include the bond lengths and angles within the coordination sphere. For instance, the B-N bond length is a critical parameter, and in some reported structures, it is approximately 1.59 Å, which is typical for a B-N single bond acs.org. The angles around the boron center are generally close to the ideal tetrahedral angle of 109.5° acs.org.

Structure Property Relationships and Advanced Derivative Research of 4 Phenyl 2 2 Hydroxyphenyl Pyrimidine

Systematic Modification of Peripheral Substituents and Their Electronic Effects

The electronic landscape of the 4-Phenyl-2-(2-hydroxyphenyl)pyrimidine scaffold can be strategically manipulated through the introduction of various substituents on its peripheral phenyl rings. These modifications directly impact the molecule's frontier molecular orbitals (HOMO and LUMO), thereby altering its absorption, emission, and charge-transfer characteristics.

Research into related 2,4-bis(2′-hydroxyphenyl)pyrimidine systems has shown that the addition of arylvinyl groups at the 6-position of the pyrimidine (B1678525) ring can extend the π-conjugated system. The electronic nature of these appended groups plays a crucial role. For instance, the presence of electron-donating groups on the aryl ring can lead to a red-shift in the emission wavelength of derived boron complexes. This is indicative of a smaller HOMO-LUMO gap and illustrates how peripheral substituents can tune the emissive color across the visible spectrum.

In a study of 4,6-disubstituted di-(phenyl)pyrimidin-2-amines, varying the aryl substituents was found to significantly impact absorption, emission, and bandgap values. This highlights the principle that both electron-donating and electron-withdrawing groups can be employed to modulate the electronic properties. For example, introducing a potent electron-donating group like a dimethylamino substituent on the phenyl ring at the 4-position of the pyrimidine core has been shown to influence photophysical properties, with solvent polarity playing a significant role in stabilizing the excited state. researchgate.net

The following table summarizes the effects of different substituents on the photophysical properties of pyrimidine derivatives, illustrating the impact of electronic modifications.

| Derivative Class | Substituent Modification | Observed Electronic/Photophysical Effect |

| 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines | Addition of electron-donating groups to the arylvinyl moiety | Red-shift in the emission wavelength of their boron complexes acs.org |

| 4-(4-(Dimethylamino)phenyl)-6-phenylpyrimidin-2-amine | Presence of a strong electron-donating group (-N(CH3)2) | Increased Stokes shift with increasing solvent polarity researchgate.net |

| 4,6-Substituted di-(phenyl)pyrimidin-2-amines | Varying aryl substituents | Significant impact on absorption, emission, and bandgap values researchgate.net |

Impact of Structural Isomerism on Photophysical and Electronic Characteristics

Structural isomerism, particularly the position of the hydroxyl group on the phenyl ring attached to the C2 position of the pyrimidine, has a profound effect on the molecule's photophysical behavior. The defining characteristic of 2-(2'-hydroxyphenyl)pyrimidine derivatives is the proximate arrangement of the acidic hydroxyl proton and a nitrogen atom of the pyrimidine ring, which facilitates an excited-state intramolecular proton transfer (ESIPT) process. nih.gov

Upon photoexcitation, the proton from the hydroxyl group transfers to the pyrimidine ring, forming an excited keto tautomer. This tautomer then deactivates primarily through non-radiative pathways, resulting in the compound being very weakly emissive or completely non-fluorescent in both solution and solid states. nih.govresearchgate.net This phenomenon is a cornerstone of the photophysics of this class of compounds.

If the hydroxyl group were moved to the 3' or 4' position, creating structural isomers, the intramolecular hydrogen bond necessary for ESIPT would not be possible. The absence of this specific spatial arrangement would inhibit the ESIPT process. Consequently, these isomers would be expected to exhibit conventional fluorescence, deactivating from the excited state via radiative pathways. The key role of the 2'-OH group was demonstrated by comparing 2-(2'-hydroxyphenyl)pyrimidines with their 2'-unsubstituted derivatives, the latter of which exhibited violet or blue luminescence. nih.gov

This stark difference in photophysical behavior between the 2'-hydroxy isomer and its 3'- or 4'-hydroxy counterparts underscores the critical role of structural geometry in dictating the deactivation pathways of the excited state.

| Isomer | Key Structural Feature | Primary Deactivation Pathway | Expected Photophysical Outcome |

| 2-(2'-Hydroxyphenyl)pyrimidine | Intramolecular O-H···N hydrogen bond | Excited-State Intramolecular Proton Transfer (ESIPT) | Non-emissive or very weak emission nih.gov |

| 2-(3'-Hydroxyphenyl)pyrimidine | No intramolecular O-H···N hydrogen bond | Radiative decay (fluorescence) | Fluorescent emission |

| 2-(4'-Hydroxyphenyl)pyrimidine | No intramolecular O-H···N hydrogen bond | Radiative decay (fluorescence) | Fluorescent emission |

Exploration of Fused Pyrimidine Systems and Their Unique Properties

Fusing additional heterocyclic or carbocyclic rings to the pyrimidine core of 2-(2-hydroxyphenyl)pyrimidine derivatives creates rigid, extended π-systems with distinct electronic and photophysical properties. These fused systems are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. nih.govnih.gov

Another example is the fusion of a pyridine (B92270) ring, which results in a pyridopyrimidine structure such as 4-Phenylpyrido[2,3-d]pyrimidine. This fusion extends the aromatic system, which typically leads to changes in the absorption and emission spectra, often shifting them to longer wavelengths. The additional nitrogen atom in the fused pyridine ring can also serve as a new site for coordination or hydrogen bonding, further modifying the compound's properties. nih.gov

Common fused pyrimidine systems and their general properties are outlined below:

| Fused System | Example Scaffold | General Properties and Characteristics |

| Pyrrolopyrimidine | Pyrrolo[2,3-d]pyrimidine | Extended π-conjugation, often exhibit cytotoxicity and enzyme inhibitory activity. nih.gov |

| Pyridopyrimidine | Pyrido[2,3-d]pyrimidine | Extended aromatic system, potential for altered photophysical properties and additional coordination sites. nih.gov |

| Thienopyrimidine | Thieno[2,3-d]pyrimidine | Incorporation of a sulfur-containing ring, influencing electronic properties and biological activity. |

| Purine (imidazo[4,5-d]pyrimidine) | - | A biologically crucial fused system, the core of adenine (B156593) and guanine (B1146940) in DNA/RNA. |

Strategies for Tuning Molecular Rigidity and Planarity

The planarity and rigidity of the this compound framework are critical determinants of its photophysical properties, particularly its fluorescence quantum yield. Molecules with flexible structures often have access to non-radiative decay pathways through vibrational and rotational modes, which quenches fluorescence. Enhancing rigidity and enforcing planarity can block these pathways, leading to a significant increase in emission intensity. acs.orgnih.gov

A highly effective strategy for achieving this is through metal chelation or the formation of organoboron complexes. The 2-(2'-hydroxyphenyl)pyrimidine moiety can act as a bidentate O^N ligand. More complex derivatives, such as 2,4-bis(2′-hydroxyphenyl)pyrimidines, can function as tridentate O^N^O chelating ligands. acs.orgresearchgate.net

The coordination of a boron center, for instance with BF2, to form a five- or six-membered chelate ring locks the molecule into a more rigid and planar conformation. nih.gov This structural fixation has several key effects:

Inhibition of ESIPT: The chelation process involves the deprotonation of the hydroxyl group, which fundamentally inhibits the ESIPT mechanism that is responsible for the non-emissive nature of the parent compound. researchgate.net

Enhanced π-Conjugation: The enforced planarity improves the overlap of p-orbitals across the molecular framework, leading to enhanced π-conjugation. acs.org

Fluorescence Restoration: By blocking non-radiative decay pathways and inhibiting ESIPT, chelation "switches on" fluorescence, often resulting in compounds with high quantum yields in both solution and the solid state. acs.orgnih.gov

The properties of these boron complexes can be further tuned by modifying peripheral substituents, demonstrating a synergistic approach to materials design. acs.org

| Strategy | Mechanism | Structural Outcome | Photophysical Consequence |

| Boron Chelation | Formation of a rigid chelate ring involving the 2'-hydroxyl group and a pyrimidine nitrogen | Increased molecular rigidity and planarity acs.orgnih.gov | Inhibition of ESIPT, blocking of non-radiative decay, and restoration of strong fluorescence researchgate.net |

| Fused Ring Systems | Covalent bridging of different parts of the molecule to form polycyclic structures | Inherently more rigid and planar structure | Reduced vibrational and rotational freedom, potentially leading to higher quantum yields |

Emerging Research Frontiers and Academic Applications of 2 2 Hydroxyphenyl Pyrimidine Systems

Development of Advanced Luminescent Materials

The core of 2-(2-hydroxyphenyl)pyrimidine's potential as a luminescent material lies in the modulation of the ESIPT process. In their ground state, these molecules typically exhibit little to no fluorescence both in solution and in the solid state. acs.orgnih.gov This lack of emission is attributed to the rapid, non-radiative deactivation pathway of the excited tautomer formed after the proton transfer from the hydroxyl group to a pyrimidine (B1678525) nitrogen. nih.gov

The key to unlocking their luminescence is the inhibition of this ESIPT process. By protonating the pyrimidine ring, for instance through the addition of an acid like trifluoroacetic acid, the ESIPT pathway is blocked. nih.gov This inhibition "switches on" a strong fluorescence response, often detectable by the naked eye. nih.gov This reversible control over the emission state is a cornerstone for creating advanced, switchable luminescent materials. nih.gov

The photophysical properties are also highly sensitive to the molecular structure. For instance, derivatives with aryl or arylvinylene substituents at the 4- and 6-positions of the pyrimidine ring also show minimal luminescence until the ESIPT process is inhibited. acs.org Theoretical calculations, such as density functional theory (DFT), help to understand the molecular geometries and electronic transitions that govern these properties. nih.gov For example, in some derivatives, the HOMO is delocalized on substituent arms, while the LUMO is more localized on the pyrimidine ring, indicating a charge-transfer character in their electronic transitions. nih.gov

The introduction of a second 2'-hydroxyphenyl group at the 4-position of the pyrimidine can further facilitate the ESIPT process, reinforcing the non-emissive nature of the base compound. acs.org However, by chelating these compounds with boron, the ESIPT process is suppressed, and fluorescence is restored, creating highly luminescent organoboron compounds. acs.orgresearchgate.net This strategy provides a pathway to fine-tune the emission color and enhance quantum yields. researchgate.netresearchgate.net

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Complex 3a | CH2Cl2 | 367 | 466 | 0.21 |

| Complex 3d | CH2Cl2 | 405 | 511 | 0.99 |

| Complex 3e | CH2Cl2 | 440 | 606 | 0.26 |

| Complex 4a | Cyclohexane | - | 468 | - |

| Complex 4a | DMSO | - | 521 | - |

Data for complexes 3a, 3d, and 3e are from studies on 6-aryl-2,4-bis(2′-hydroxyphenyl)pyrimidines boron complexes. Data for complex 4a is from studies on 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines boron complexes, illustrating solvatochromism. acs.orgresearchgate.net

Fabrication of Chemo- and Biosensors (e.g., Acid-Base Vapor Sensors, Anticounterfeiting Agents)

The ability to reversibly switch the fluorescence of 2-(2-hydroxyphenyl)pyrimidine systems on and off by inhibiting the ESIPT process makes them highly suitable for sensor applications. nih.gov The pronounced change in emission upon protonation forms the basis for developing solid-state acid-base vapor sensors. nih.gov When exposed to acidic vapors, the initially non-luminescent solid material can become brightly fluorescent, providing a clear visual signal. This acidochromic behavior is a direct consequence of the protonation of the pyrimidine ring, which blocks the ESIPT pathway and opens a radiative decay channel. nih.gov

This on/off switching capability is also highly valuable for security applications, such as anticounterfeiting agents. nih.gov Information can be encoded onto a substrate using these compounds, remaining invisible under normal conditions. When exposed to an acidic stimulus, the information is revealed through bright fluorescence, and it can be erased by removing the acid. This creates a rewritable and secure information storage system. nih.gov The potential for protonation, complexation, and hydrogen bonding with the nitrogen atoms of the pyrimidine ring provides a versatile toolkit for developing new sensing materials that respond to various environmental stimuli. acs.orgnih.gov

Applications in Optoelectronics and Electroluminescent Devices (OLEDs)

The tunable dual-emission properties and high sensitivity to their microenvironment make ESIPT-capable molecules like 2-(2-hydroxyphenyl)pyrimidines attractive for organic optoelectronic devices. nih.gov Pyrimidine derivatives, in general, are recognized for their utility in organic light-emitting diodes (OLEDs), where they can function as both luminescent materials and charge transport layers, enhancing brightness and color reproduction. oled-intermediates.com

Specifically, four-coordinate organoboron compounds derived from 2,4-bis(2′-hydroxyphenyl)pyrimidine ligands have emerged as a promising class of light-emitting and electron-transporting materials. acs.orgresearchgate.net These materials often exhibit intense luminescence and high carrier mobility, which are critical for high-performance OLEDs. acs.org The chelation with boron not only restores fluorescence by inhibiting ESIPT but also imparts increased rigidity and chemical stability to the molecule. acs.orgresearchgate.net By modifying the substituents on the pyrimidine core, the emission color can be finely tuned, which is essential for creating full-color displays and white-light electroluminescent devices. researchgate.netresearchgate.netoled-intermediates.com The development of pyrimidine-based host materials with high triplet energies is also a key strategy for fabricating efficient blue thermally activated delayed fluorescence (TADF) OLEDs. vu.ltresearchgate.net

Supramolecular Assembly and Host-Guest Interactions

The molecular structure of 4-phenyl-2-(2-hydroxyphenyl)pyrimidine, featuring hydrogen bond donors (hydroxyl group) and acceptors (pyrimidine nitrogens), predisposes it to participate in supramolecular assembly and host-guest interactions. These noncovalent interactions, including hydrogen bonding and π-π stacking, are crucial in crystal engineering and the formation of well-defined, functional architectures. researchgate.netrsc.org

In the solid state, the intermolecular and intramolecular interactions, along with the molecular packing structure, directly influence the emissive properties of these compounds. nih.gov The ability to form specific hydrogen bonds can be exploited in host-guest chemistry, where the pyrimidine derivative acts as a host molecule, capable of recognizing and binding to specific guest molecules. nih.gov The conformational flexibility of the hydroxyphenyl group and the potential for strong O-H···N hydrogen bonding can drive the formation of distinct crystalline structures, such as ladders or brick-wall assemblies, depending on the included guest molecule. nih.gov This guest-induced structural change highlights the adaptability of the host framework and is a form of supramolecular isomerism. nih.gov Such host-guest systems demonstrate selectivity, for example, in binding molecules with different hydrogen-bonding capabilities, which is a notable property for separation and sensing applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.